

Introduction: The Structural Significance of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1519323

[Get Quote](#)

4-Fluorotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic organic compound that incorporates several key structural features of interest in medicinal chemistry and materials science. The tetrahydropyran (oxane) ring is a prevalent scaffold in many natural products and pharmaceuticals, valued for its conformational properties and ability to engage in hydrogen bonding. The quaternary carbon at the 4-position, substituted with both a fluorine atom and a carboxylic acid, introduces a point of significant steric and electronic influence. The fluorine atom can modulate properties such as lipophilicity, metabolic stability, and binding affinity, while the carboxylic acid group provides a handle for further synthetic modification and introduces acidic properties.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Fluorotetrahydro-2H-pyran-4-carboxylic acid**, grounded in established spectroscopic principles. It further outlines detailed, field-proven protocols for data acquisition, ensuring that researchers can confidently generate and interpret high-quality analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of **4-Fluorotetrahydro-2H-pyran-4-carboxylic acid** in solution. Through a combination of ^1H ,

¹³C, and ¹⁹F NMR experiments, one can confirm the carbon skeleton, the connectivity of protons, and the specific environment of the fluorine atom.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential. The following procedure ensures reproducibility and accuracy.

1.1.1 Sample Preparation

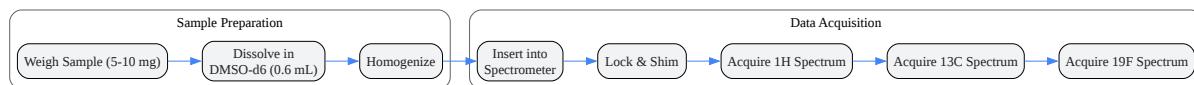
- Mass Measurement: Accurately weigh approximately 5-10 mg of the solid **4-Fluorotetrahydro-2H-pyran-4-carboxylic acid** sample.
- Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent ability to dissolve carboxylic acids and to slow the exchange of the acidic proton, allowing for its observation. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton may be broader or exchange more readily.^[1]
- Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be required if the sample is slow to dissolve.
- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent shimming issues.

1.1.2 Instrument Setup and Data Acquisition

- Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
- Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.
- ¹H NMR Acquisition:

- Tune and match the proton probe.
- Acquire a standard 1D proton spectrum. A spectral width of approximately 16 ppm is appropriate.
- Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Tune and match the carbon probe.
 - Acquire a proton-decoupled ^{13}C spectrum. A spectral width of approximately 220 ppm is standard.
 - A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- ^{19}F NMR Acquisition:
 - Tune and match the fluorine probe.
 - Acquire a proton-decoupled ^{19}F spectrum. The chemical shift range for organofluorine compounds is large, so a wide spectral window is necessary.[2]
 - If desired, a proton-coupled ^{19}F spectrum can be acquired to observe ^1H - ^{19}F coupling.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR sample preparation and data acquisition.

Anticipated Spectral Features and Interpretation

The structure of **4-Fluorotetrahydro-2H-pyran-4-carboxylic acid** dictates a unique set of NMR signals.

1.2.1 ^1H NMR Spectroscopy

- Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region, typically between 10-13 ppm.[1][3][4] Its broadness is due to hydrogen bonding and chemical exchange. This peak will disappear upon shaking the sample with a drop of D_2O .
- Pyran Protons (Axial vs. Equatorial): The tetrahydropyran ring exists in a chair conformation. The eight protons on the ring are diastereotopic and will appear as distinct signals.
 - H-2/H-6 Protons: These four protons are adjacent to the ring oxygen and are thus deshielded. They are expected to appear as complex multiplets between approximately 3.5-4.0 ppm.
 - H-3/H-5 Protons: These four protons are further from the oxygen and adjacent to the quaternary center. They are expected to appear as complex multiplets between approximately 1.8-2.2 ppm. The protons on the same carbon will show geminal coupling, and they will also show vicinal coupling to the H-2/H-6 protons. Crucially, they will also exhibit coupling to the fluorine atom ($^2\text{JH-F}$ and $^3\text{JH-F}$), further complicating the multiplets.

1.2.2 ^{13}C NMR Spectroscopy

- Carbonyl Carbon (-COOH): This signal will appear significantly downfield, typically in the range of 170-180 ppm.[4][5] It will likely appear as a singlet or a very narrow multiplet due to weak long-range coupling.
- Quaternary Carbon (C-4): This carbon is attached to both an oxygen (in the form of the carboxyl group), an electronegative fluorine atom, and is part of the ring. This environment will cause a significant downfield shift. A key feature will be a large one-bond carbon-fluorine coupling ($^1\text{JC-F}$), splitting the signal into a doublet. The chemical shift is anticipated to be in the 90-100 ppm range.
- C-2/C-6 Carbons: These carbons are adjacent to the ring oxygen and will be deshielded, appearing around 65-70 ppm. They will exhibit a three-bond coupling to the fluorine atom ($^3\text{JC-F}$).

- C-3/C-5 Carbons: These carbons are adjacent to the quaternary center and will appear further upfield, likely in the 30-40 ppm range. They will show a two-bond coupling to the fluorine atom (^2JC-F).

1.2.3 ^{19}F NMR Spectroscopy

- Fluorine Atom (C-4): The ^{19}F nucleus is highly sensitive.^[2] The chemical shift is highly dependent on the electronic environment. For a tertiary alkyl fluoride, a chemical shift in the range of -140 to -180 ppm (relative to $CFCl_3$) can be anticipated.^{[6][7]} Due to coupling with the four adjacent protons on C-3 and C-5, the signal is expected to appear as a complex multiplet, likely a quintet or a multiplet of multiplets.

Anticipated NMR Data Summary

1H NMR (DMSO-d ₆)	δ (ppm)
10-13	
3.5-4.0	
1.8-2.2	

^{13}C NMR (DMSO-d ₆)	δ (ppm)
170-180	
90-100	
65-70	
30-40	

^{19}F NMR (DMSO-d ₆)	δ (ppm)
-140 to -180	

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for confirming the presence of key functional groups. For this molecule, it will provide definitive evidence for the carboxylic acid moiety and the carbon-fluorine bond.

Experimental Protocol: IR Data Acquisition

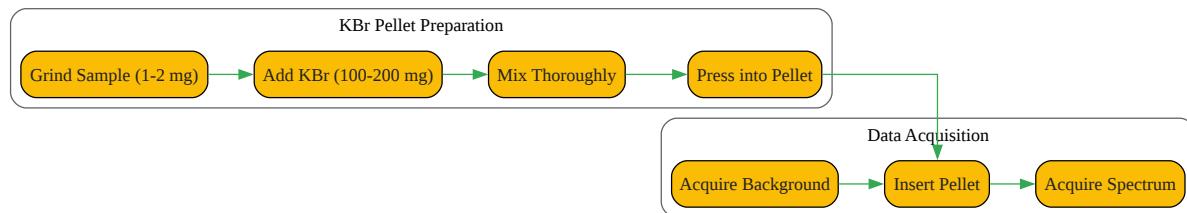
The solid nature of the compound allows for several preparation methods. The KBr pellet method is a classic and reliable choice for obtaining a high-resolution spectrum.

2.1.1 Sample Preparation (KBr Pellet Method)

- Grinding: In a clean agate mortar and pestle, grind approximately 1-2 mg of the sample to a very fine powder.
- Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.^[8]
- Homogenization: Gently but thoroughly mix the sample and KBr by grinding for about one minute until the mixture is homogeneous.
- Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet.

2.1.2 Instrument Setup and Data Acquisition

- Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and water vapor.
- Sample Insertion: Place the KBr pellet into the sample holder in the spectrometer's beam path.
- Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.



[Click to download full resolution via product page](#)

Caption: Workflow for IR sample preparation by the KBr pellet method.

Anticipated Spectral Features and Interpretation

The IR spectrum will be dominated by absorptions characteristic of the carboxylic acid group.

- O-H Stretch: A very broad and strong absorption band is expected from approximately 3300 cm^{-1} down to 2500 cm^{-1} .^{[3][9][10]} This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.^[9]
- C-H Stretch: Sharp, medium-intensity peaks will be superimposed on the broad O-H band, typically in the $2850\text{-}3000\text{ cm}^{-1}$ region, corresponding to the stretching vibrations of the C-H bonds in the tetrahydropyran ring.
- C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected in the range of $1725\text{-}1700\text{ cm}^{-1}$.^[10] Dimerization typically shifts this peak to a slightly lower wavenumber compared to a free carbonyl.
- C-O Stretch & O-H Bend: The spectrum will also contain C-O stretching and O-H bending vibrations in the fingerprint region. A strong C-O stretch is expected between $1320\text{-}1210\text{ cm}^{-1}$, and an O-H bend may appear around $1440\text{-}1395\text{ cm}^{-1}$.^[9]
- C-F Stretch: A strong, sharp absorption corresponding to the carbon-fluorine bond stretch is expected in the region of $1100\text{-}1000\text{ cm}^{-1}$. The exact position can be influenced by coupling

with other vibrations.

Anticipated IR Data Summary		
Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3300-2500	Strong, Very Broad	O-H stretch (carboxylic acid dimer)
2990-2850	Medium, Sharp	C-H stretch (aliphatic)
1725-1700	Strong, Sharp	C=O stretch (carboxylic acid)
1440-1395	Medium	O-H bend
1320-1210	Strong	C-O stretch
1100-1000	Strong, Sharp	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Experimental Protocol: MS Data Acquisition

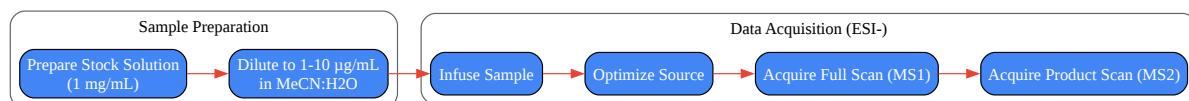
Negative ion mode ESI is the method of choice for carboxylic acids, as they readily lose a proton to form a stable $[M-H]^-$ anion.

3.1.1 Sample Preparation

- Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
- Working Solution: Dilute the stock solution to a final concentration of 1-10 μ g/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water). A small amount of a weak base like ammonium hydroxide can be added to promote deprotonation, if necessary.

3.1.2 Instrument Setup and Data Acquisition

- Ionization Mode: Set the mass spectrometer to operate in negative electrospray ionization (ESI-) mode.
- Sample Introduction: Infuse the prepared sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min) using a syringe pump.
- Instrument Tuning: Optimize source parameters such as capillary voltage, source temperature, and cone voltage to maximize the signal of the deprotonated molecule $[M-H]^-$. [\[11\]](#)
- Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion.
- Tandem MS (MS/MS): Select the $[M-H]^-$ ion (m/z 163.05) as the precursor ion. Perform collision-induced dissociation (CID) by applying collision energy and acquire a product ion spectrum to observe the fragmentation pattern.



[Click to download full resolution via product page](#)

Caption: Workflow for ESI-MS sample preparation and analysis.

Anticipated Spectral Features and Interpretation

The molecular formula of **4-Fluorotetrahydro-2H-pyran-4-carboxylic acid** is C₆H₉FO₃, with a monoisotopic mass of 164.0536 g/mol .

- Molecular Ion: In negative ion mode ESI, the most prominent peak in the full scan spectrum will be the deprotonated molecule, $[M-H]^-$, at m/z 163.05.

- Fragmentation Pattern (MS/MS of m/z 163.05):
 - Loss of CO₂: The most characteristic fragmentation of a deprotonated carboxylic acid is the loss of carbon dioxide (44.00 Da). This will result in a major fragment ion at m/z 119.05, corresponding to the C₅H₉FO⁻ carbanion.[9][12]
 - Loss of HF: The fluorinated carbanion at m/z 119.05 may subsequently lose hydrogen fluoride (20.01 Da), leading to a fragment at m/z 99.04.
 - Ring Opening/Further Fragmentation: Other minor fragments resulting from the opening of the tetrahydropyran ring are also possible but are expected to be of lower intensity.

Anticipated MS Data

Summary (ESI-)

m/z (calculated)	Ion Formula	Interpretation
163.05	[C ₆ H ₈ FO ₃] ⁻	[M-H] ⁻ (Deprotonated Molecule)
119.05	[C ₅ H ₉ FO] ⁻	[M-H-CO ₂] ⁻
99.04	[C ₅ H ₇ O] ⁻	[M-H-CO ₂ -HF] ⁻

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. well-labs.com [well-labs.com]
- To cite this document: BenchChem. [Introduction: The Structural Significance of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519323#spectroscopic-data-nmr-ir-ms-of-4-fluorotetrahydro-2h-pyran-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com